A Comprehensive Technical Guide to 1-(3-bromophenyl)-1H-pyrazole-3-ol: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 1-(3-bromophenyl)-1H-pyrazole-3-ol: Synthesis, Characterization, and Applications
Abstract: This technical guide provides an in-depth exploration of 1-(3-bromophenyl)-1H-pyrazole-3-ol, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. While a dedicated CAS number for this specific isomer is not prominently listed in major chemical databases, this document constructs a comprehensive profile based on established principles of organic chemistry and data from closely related analogues. We will detail its physicochemical properties, propose a robust synthetic pathway with a step-by-step protocol, and analyze its spectroscopic characteristics. Furthermore, this guide will elucidate the compound's potential as a versatile building block in drug discovery, leveraging the unique reactivity of its functional groups. The narrative is grounded in authoritative sources to ensure scientific integrity and provide researchers with actionable insights for their work.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. Its derivatives are integral to numerous clinically approved drugs, including the anti-inflammatory agent Celecoxib and the antidepressant Fezolamine[1]. The compound 1-(3-bromophenyl)-1H-pyrazole-3-ol combines three key structural features that make it a highly valuable synthetic intermediate:
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The 1H-pyrazole-3-ol Core: This moiety exhibits tautomerism, existing in equilibrium with its pyrazolone form. This duality, coupled with its capacity for hydrogen bonding as both a donor (N-H) and acceptor (N, O), is crucial for molecular recognition at enzyme active sites.
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The 3-bromophenyl Substituent: The bromine atom at the meta-position of the phenyl ring serves as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the systematic elaboration of the molecule to explore structure-activity relationships (SAR)[2][3].
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Strategic Isomeric Arrangement: The 1,3-substitution pattern on the pyrazole ring, with the bromophenyl group at the N1 position, defines a specific spatial arrangement that influences the molecule's overall conformation and interaction with biological systems.
This guide will dissect these features to provide a holistic understanding of the compound's chemical behavior and potential.
Physicochemical and Spectroscopic Profile
While a specific CAS number for 1-(3-bromophenyl)-1H-pyrazole-3-ol is not readily found, we can define its fundamental properties. It is important to distinguish it from its isomers, such as 3-(3-bromophenyl)-1H-pyrazole (CAS: 149739-65-1) and 1-(3-bromophenyl)-1H-pyrazole (CAS: 294877-33-1)[4][5].
Core Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O | Calculated |
| Molecular Weight | 239.07 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from analogues[6] |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) | General Chemical Principles |
| Melting Point | Not experimentally determined; likely >100 °C | Inferred from related structures |
Predicted Spectroscopic Signature
Detailed spectroscopic analysis is essential for unequivocal structure confirmation. Based on data from analogous brominated pyrazoles, the following characteristics are anticipated[7][8].
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¹H NMR (in DMSO-d₆, 400 MHz):
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δ 9.5-11.0 ppm (s, 1H): Broad singlet corresponding to the acidic pyrazole -OH proton.
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δ 7.8-8.2 ppm (m, 2H): Signals from the protons on the bromophenyl ring ortho and para to the pyrazole substituent.
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δ 7.3-7.6 ppm (m, 2H): Signals from the other two protons on the bromophenyl ring.
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δ 7.0-7.2 ppm (d, 1H): Doublet for the C5-H of the pyrazole ring.
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δ 5.8-6.0 ppm (d, 1H): Doublet for the C4-H of the pyrazole ring.
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¹³C NMR (in DMSO-d₆, 100 MHz):
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δ ~160 ppm: C3 carbon attached to the hydroxyl group.
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δ ~140 ppm: C5 carbon of the pyrazole ring.
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δ ~138-140 ppm: C1' of the phenyl ring (attached to N1).
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δ ~120-135 ppm: Aromatic carbons of the bromophenyl ring.
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δ ~122 ppm: C1' of the phenyl ring attached to the bromine atom.
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δ ~90 ppm: C4 carbon of the pyrazole ring.
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FT-IR (KBr, cm⁻¹):
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3200-3400 cm⁻¹ (broad): O-H stretching vibration.
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3050-3150 cm⁻¹: Aromatic C-H stretching.
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~1600 cm⁻¹: C=O stretching (from pyrazolone tautomer).
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1500-1580 cm⁻¹: C=N and C=C ring stretching.
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~1070 cm⁻¹: C-Br stretching.
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Mass Spectrometry (EI):
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m/z ~238/240: Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).
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m/z ~159: Fragment corresponding to the loss of the bromine atom.
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Synthesis and Purification Protocol
The most direct and classical approach to synthesizing N-aryl pyrazoles is the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent[1]. For 1-(3-bromophenyl)-1H-pyrazole-3-ol, the logical precursors are 3-bromophenylhydrazine and an ethyl acetoacetate equivalent.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 1-(3-bromophenyl)-1H-pyrazole-3-ol.
Step-by-Step Experimental Protocol
Trustworthiness: This protocol is designed as a self-validating system. The success of each step can be monitored using Thin Layer Chromatography (TLC), and the final product identity is confirmed by the spectroscopic methods outlined in Section 2.2.
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Reagent Preparation:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromophenylhydrazine hydrochloride (1.0 eq).
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Add ethanol (10 volumes, e.g., 100 mL for 10 g of starting material).
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Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt, forming the free hydrazine in situ. Stir for 15 minutes at room temperature.
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Reaction Initiation:
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To the stirring suspension, add ethyl 3-oxopropanoate (ethyl acetoacetate) (1.05 eq) dropwise via a syringe.
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Causality: The use of ethyl acetoacetate leads to the formation of the pyrazole ring through a well-established condensation-cyclization mechanism. The initial reaction is the formation of a hydrazone, followed by an intramolecular cyclization and dehydration.
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Cyclocondensation:
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Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-8 hours.
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Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the hydrazine starting material.
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Workup and Isolation:
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After the reaction is complete, allow the mixture to cool to room temperature.
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Reduce the solvent volume by approximately half using a rotary evaporator.
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Cool the concentrated mixture in an ice bath for 1 hour to induce precipitation of the product.
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Collect the resulting solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol and then with water to remove any remaining salts.
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Purification:
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The crude solid can be purified by recrystallization. Dissolve the product in a minimal amount of hot ethanol and add water dropwise until the solution becomes slightly turbid.
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Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of pure crystals.
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Filter the purified crystals, wash with cold water, and dry under vacuum.
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Applications in Drug Discovery and Chemical Biology
The structure of 1-(3-bromophenyl)-1H-pyrazole-3-ol is primed for creating diverse chemical libraries for screening against various biological targets. Its value lies in its role as a versatile scaffold.
A Scaffold for Medicinal Chemistry
The pyrazole core is a known pharmacophore in many anti-inflammatory and anti-cancer agents[9][10]. The title compound serves as an excellent starting point for generating novel derivatives.
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Anti-inflammatory Agents: The pyrazole scaffold is central to COX-2 inhibitors. The hydroxyl group can be modified to modulate potency and selectivity.
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Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonds in the ATP-binding pocket of the enzyme. The pyrazole N-H and hydroxyl group are ideal for this purpose.
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Agrochemicals: Pyrazole derivatives are also used in the development of herbicides and fungicides, highlighting their broad biological activity[9].
Caption: The utility of 1-(3-bromophenyl)-1H-pyrazole-3-ol as a versatile scaffold.
Role in Fragment-Based Drug Discovery (FBDD)
With a molecular weight under 250 g/mol , this compound is an ideal candidate for fragment-based screening. The bromine atom provides a vector for fragment evolution, allowing chemists to "grow" the fragment into a more potent lead compound by performing cross-coupling reactions to explore the surrounding chemical space of a protein's binding site.
Safety and Handling
As with any laboratory chemical, 1-(3-bromophenyl)-1H-pyrazole-3-ol should be handled with appropriate care. Based on hazard data for the closely related isomer 3-(3-bromophenyl)-1H-pyrazole, the following precautions are advised[5]:
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Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
1-(3-bromophenyl)-1H-pyrazole-3-ol represents a strategically important molecule for chemical synthesis and drug discovery. While it may lack a dedicated CAS number in public databases, its properties and reactivity can be confidently predicted from established chemical principles and data on its isomers. Its synthesis is achievable through a robust and classical cyclocondensation reaction. The combination of a privileged pyrazole-3-ol core and a synthetically versatile bromophenyl substituent makes it a high-value building block for developing novel therapeutics and advanced materials. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their scientific endeavors.
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